Sodium sulfide

Übersicht

Beschreibung

Sodium sulfide is an inorganic chemical compound with the formula Na2S. It is a strong alkaline solution and when exposed to moist air, it smells like rotten eggs . It is a white to yellow crystalline material dissolved in water, flammable, and can explode on rapid heating or when shocked .

Synthesis Analysis

Another synthesis method involves the reaction of hydrogen sulfide with dissolved sodium alkoxide and recovered through solvent evaporation . Sodium can also combine with sulfur to form Sodium Sulfide as per the reaction Na + S = Na2S .

Molecular Structure Analysis

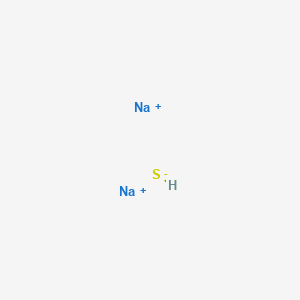

Sodium sulfide adopts the antifluorite structure, which means that the Na+ centers occupy sites of the fluoride in the CaF2 framework, and the larger S2- occupy the sites for Ca2+ . The molecule is formed by two sodium cations Na+ and one sulfur anion S2- .

Chemical Reactions Analysis

Sodium sulfide dissolves in water and forms the ions it needs. The following is the reaction: Na2S + H2O → 2 Na+ + HS – + OH – . When heated, it quickly oxidized to generate sodium carbonate and sulphur dioxide: 2Na2S + 3O2 + 2CO2 → 2Na2CO3 + 2SO2 .

Physical And Chemical Properties Analysis

Sodium sulfide is colorless, hygroscopic, and has a rotten egg-like odor. Its density is 1.856 g/mL or 1.58 g/mL in its pentahydrate form. Sodium sulfide’s melting point is 1176 °C and it is partially soluble in water. It is slightly soluble in ethanol and insoluble in ether .

Wissenschaftliche Forschungsanwendungen

-

Chemical Manufacturing

-

Renewable Energy Applications

- Application : Nanocrystals of metal sulfide materials, including sodium sulfide, have attracted scientific research interest for renewable energy applications due to the abundant choice of materials with easily tunable electronic, optical, physical, and chemical properties .

- Method : These nanocrystals are synthesized through various methods, and their properties are tuned for specific applications. They are used in electrocatalytic, photocatalytic, and photoelectrochemical water splitting .

- Results : The use of these materials in renewable energy applications has shown promising results, although more research is needed to fully exploit their potential .

-

Sodium Storage Systems

- Application : Transition metal sulfides, including sodium sulfide, are being researched for use in sodium storage systems .

- Method : These materials are used in the construction of batteries, where they interact with sodium ions during the charge and discharge cycles .

- Results : While there has been some success in using these materials for sodium storage, more research is needed to optimize the battery systems and understand the sodium storage mechanism .

-

Ore Flotation

- Application : Sodium sulfide is used in the mining industry for the process of ore flotation . This process separates valuable minerals from their ores.

- Method : In the flotation process, sodium sulfide reacts with certain types of minerals, making them water-repellent. The minerals then attach to air bubbles and float to the surface, where they can be collected .

- Results : This process allows for the efficient extraction of valuable minerals from ores .

-

All-Solid-State Sodium Batteries

- Application : Researchers have developed a mass synthesis process for sodium-containing sulfides, which is key to the practical use of all-solid-state sodium batteries . These batteries are thought to be safer than lithium-ion batteries and less expensive, as sodium is far more plentiful than lithium .

- Method : Using sodium polysulfides as both the material and the flux, the team created a solid sulfide electrolyte with the world’s highest reported sodium ion conductivity .

- Results : This newly developed process is useful for the production of almost all sodium-containing sulfide materials, including solid electrolytes and electrode active materials .

-

Synthesis of Organosulfur Compounds

- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds .

- Method : Through S–S, N–S, and C–S bond-forming reactions, remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

- Results : These organosulfur compounds have various applications in the chemical industry .

-

Water Treatment

- Application : Sodium sulfide is used in water treatment as an oxygen scavenger agent to help control corrosion in boilers and cooling towers .

- Method : Sodium sulfide is added to the water to react with dissolved oxygen and form sodium sulfate, which is non-corrosive .

- Results : This process helps to protect the water systems from corrosion, extending their lifespan and reducing maintenance costs .

-

Leather Processing

- Application : Sodium sulfide is widely used in the leather industry during the dehairing process .

- Method : Sodium sulfide is used to break down the keratin in the hair, making it easier to remove from the hides .

- Results : This process results in clean, hair-free hides ready for further processing into leather .

-

Photographic Developing

- Application : Sodium sulfide is used in photographic developing as a toning agent .

- Method : Sodium sulfide reacts with the silver in the photographic paper, changing the color of the developed image .

- Results : This process allows photographers to create a variety of visual effects in their final prints .

- Application : Sodium sulfide is used in the textile industry for various processes, including desulfurizing and as a bleaching agent .

- Method : Sodium sulfide is used to remove sulfur from fabrics and to bleach textiles .

- Results : This process results in textiles that are free of unwanted sulfur and have a bright, clean appearance .

Safety And Hazards

Eigenschaften

IUPAC Name |

disodium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQVEACBQKUUSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide (Na2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C). | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³ | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium sulfide | |

Color/Form |

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid. | |

CAS RN |

1313-82-2 | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium sulfide (Na2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1180 °C (IN VACUO) | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)